1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol
Description
1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol is a compound of significant interest in the field of organic chemistry. It is structurally related to ketamine, a well-known anesthetic and analgesic. This compound has a cyclohexanol core with a 2-chlorophenylmethylamino substituent, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
1-[[(2-chlorophenyl)methylamino]methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c15-13-7-3-2-6-12(13)10-16-11-14(17)8-4-1-5-9-14/h2-3,6-7,16-17H,1,4-5,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFPAIYXMLCDNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNCC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol typically involves multiple steps. One common method starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide to form a Grignard reagent. This intermediate is then dehydrated using an acidic ionic liquid to yield 1-(2-chlorophenyl)cyclohexene. The oxidation of this alkene with potassium permanganate produces the corresponding hydroxy ketone intermediate. Finally, the imination of this intermediate with methylamine and subsequent rearrangement at elevated temperatures results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes often employ safer and more environmentally friendly reagents and solvents to minimize hazardous waste.
Chemical Reactions Analysis
Types of Reactions
1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces various alcohol derivatives.
Scientific Research Applications
1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its anesthetic and analgesic properties, similar to ketamine.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol involves its interaction with various molecular targets. It is believed to act on the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine. By inhibiting the NMDA receptor, it can modulate synaptic transmission and produce anesthetic and analgesic effects. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol is structurally similar to several other compounds, including:
Ketamine: Shares a similar cyclohexanone core and exhibits comparable anesthetic properties.
Phencyclidine (PCP): Another NMDA receptor antagonist with a different structural framework.
Eticyclidine: A derivative of phencyclidine with similar pharmacological effects.
Despite these similarities, this compound is unique due to its specific substituents and the resulting chemical and pharmacological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
